Nicotiflorin (Standard)

Description

Nicotiflorin has been reported in Camellia sinensis, Camellia reticulata, and other organisms with data available.

isolated from the methanolic extract of the whole plants of Diodia teres through repeated silica gel and Sephadex LH-20 column chromatography; structure in first source

is a single component extracted from traditional Chinese medicine Flos Carthami; structure in first source

Structure

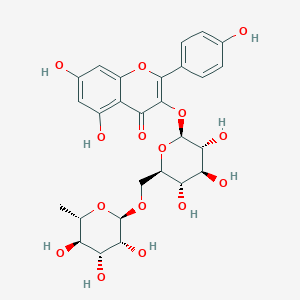

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-12(29)7-14(16)40-24(25)10-2-4-11(28)5-3-10/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTATXGUCZHCSNG-QHWHWDPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938804 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17650-84-9 | |

| Record name | Kaempferol 3-O-rutinoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17650-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol-3-O-rutinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017650849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KAEMPFEROL-3-O-RUTINOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4056D20K3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nicotiflorin: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotiflorin, a flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of Nicotiflorin, detailed experimental protocols for its extraction and quantification, and an exploration of its known signaling pathways.

Natural Sources and Plant Origin of Nicotiflorin

Nicotiflorin is found in a variety of plant species, often concentrated in the leaves, flowers, and rhizomes. The concentration of this compound can vary significantly depending on the plant species, growing conditions, and the specific part of the plant being analyzed.

Quantitative Analysis of Nicotiflorin in Various Plant Sources

The following table summarizes the quantitative data of Nicotiflorin content found in different plant species, providing a comparative overview for researchers seeking potent natural sources.

| Plant Species | Plant Part | Nicotiflorin Content | Reference |

| Astragalus chrysochlorus | Callus (long-term cultured) | 4775 µg/g dry weight | [1] |

| Astragalus chrysochlorus | Callus (short-term cultured) | 132 µg/g dry weight | [1] |

| Edgeworthia chrysantha Lindl. | Flowers | 32 mg from 108 mg of partially purified extract | [2] |

| Tricyrtis maculata | Not specified | Identified as an active component | [3] |

| Carthamus tinctorius L. | Not specified | Extracted as a flavonoid | [4] |

| Costus spectabilis | Leaves | Isolated and identified | |

| Caragana spinosa | Shoots | Quantified by HPTLC | [5] |

| Peucedanum aucheri Boiss. | Aerial Parts | Isolated and identified | [6] |

| Nymphaea candida | Not specified | Main characteristic component | [7] |

| Tea Seed Extract | Seeds | Obtained via enzymatic hydrolysis | [8] |

Experimental Protocols

This section outlines detailed methodologies for the extraction, purification, and quantification of Nicotiflorin from plant materials, based on established scientific literature.

Extraction of Nicotiflorin

Objective: To extract Nicotiflorin from plant material.

Materials:

-

Dried and powdered plant material

-

Solvents: n-hexane, ethyl acetate, methanol, water, ethanol

-

Soxhlet apparatus or maceration setup

-

Rotary evaporator

-

Filtration apparatus (e.g., filter paper, Buchner funnel)

Protocol (Successive Solvent Extraction):

-

Take a known quantity of the dried, powdered plant material.

-

Perform successive extractions with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds.

-

Following n-hexane, extract the plant material with ethyl acetate.

-

Subsequently, perform extraction with methanol.

-

Finally, extract with water to isolate the most polar compounds.

-

For each solvent extraction, either use a Soxhlet apparatus for a specified number of cycles or perform maceration by soaking the plant material in the solvent for a defined period (e.g., 24-48 hours) with occasional agitation.

-

After each extraction step, filter the mixture to separate the extract from the plant residue.

-

Concentrate the collected extracts using a rotary evaporator under reduced pressure to obtain the crude extracts. The methanolic or ethanolic extracts are often rich in flavonoids like Nicotiflorin.

Purification of Nicotiflorin using High-Speed Counter-Current Chromatography (HSCCC)

Objective: To purify Nicotiflorin from a crude extract.

Materials:

-

Crude extract containing Nicotiflorin

-

HSCCC instrument

-

Two-phase solvent system (e.g., ethyl acetate-n-butanol-water at a 4:1:5 v/v/v ratio)[2]

-

HPLC for purity analysis

Protocol:

-

Prepare the two-phase solvent system by thoroughly mixing the selected solvents in a separatory funnel and allowing the layers to separate.

-

Prepare the HSCCC instrument according to the manufacturer's instructions. Fill the column with the stationary phase (the upper phase of the solvent system).

-

Dissolve a known amount of the crude extract in a suitable volume of the mobile phase (the lower phase of the solvent system).

-

Inject the sample into the HSCCC system.

-

Begin pumping the mobile phase through the column at a set flow rate and rotation speed.

-

Collect fractions of the eluent at regular intervals.

-

Monitor the fractions for the presence of Nicotiflorin using Thin Layer Chromatography (TLC) or HPLC.

-

Pool the fractions containing pure Nicotiflorin.

-

Evaporate the solvent to obtain the purified compound.

-

Confirm the purity of the isolated Nicotiflorin using HPLC analysis.

Quantification of Nicotiflorin using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of Nicotiflorin in an extract.

Materials:

-

Nicotiflorin standard of known purity

-

Plant extract

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 column

-

Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)[9]

-

Syringe filters (0.2 or 0.45 µm)

Protocol:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of the Nicotiflorin standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations.

-

-

Sample Preparation:

-

Dissolve a known weight of the plant extract in the mobile phase or a suitable solvent.

-

Filter the sample solution through a syringe filter to remove any particulate matter.

-

-

HPLC Analysis:

-

Set up the HPLC system with the appropriate column and mobile phase.

-

Inject a fixed volume of each standard solution and the sample solution into the HPLC system.

-

Run the analysis using a defined gradient elution program.

-

Detect the eluting compounds at a specific wavelength (e.g., around 280 nm or 360 nm for flavonoids).

-

-

Quantification:

-

Identify the Nicotiflorin peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of Nicotiflorin in the sample by interpolating its peak area on the calibration curve.

-

Signaling Pathways Involving Nicotiflorin

Nicotiflorin has been shown to modulate several key signaling pathways implicated in various physiological and pathological processes.

Akt/FoxO/BCl Signaling Pathway

Nicotiflorin is speculated to exert its anti-myocardial infarction effects by regulating the Akt/FoxO/BCl signaling pathway.[3] This pathway is crucial for cell survival and apoptosis.

Caption: Akt/FoxO/BCl signaling pathway modulated by Nicotiflorin.

JAK2/STAT3 Signaling Pathway

Nicotiflorin has been found to inhibit the JAK2/STAT3 signaling pathway, which plays a role in alleviating apoptosis caused by cerebral ischemia-reperfusion injury.[4]

Caption: Inhibition of the JAK2/STAT3 signaling pathway by Nicotiflorin.

NF-κB Signaling Pathway

Nicotiflorin has been shown to exert anti-inflammatory effects by targeting p65 and inhibiting the NF-κB pathway.[10] This pathway is a key regulator of inflammation.

Caption: Nicotiflorin-mediated inhibition of the NF-κB signaling pathway.

Conclusion

Nicotiflorin stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, methods for its isolation and quantification, and its mechanisms of action through various signaling pathways. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the pharmacological applications of Nicotiflorin.

References

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of Action of Nicotiflorin from Tricyrtis maculata in the Treatment of Acute Myocardial Infarction: From Network Pharmacology to Experimental Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Isolation and Identification of Nicotiflorin and Narcissin from the Aerial Parts of Peucedanum aucheri Boiss. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scienggj.org [scienggj.org]

- 10. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Nicotiflorin: A Technical Guide for Researchers

An In-depth Examination of the Enzymatic Pathway, Quantitative Analysis, and Experimental Protocols for the Synthesis of a Bioactive Flavonoid Glycoside

Nicotiflorin, also known as kaempferol-3-O-rutinoside, is a flavonoid glycoside found in a variety of plants, exhibiting a range of pharmacological activities. Its biosynthesis from the flavonol kaempferol (B1673270) involves a sequential two-step glycosylation process catalyzed by specific UDP-glycosyltransferases (UGTs). This technical guide provides a comprehensive overview of the nicotiflorin biosynthesis pathway, including the key enzymes, intermediates, and regulatory aspects. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation and biotechnological applications.

The Biosynthesis Pathway of Nicotiflorin

The formation of nicotiflorin begins with the general flavonoid biosynthesis pathway, which produces the precursor kaempferol. This pathway starts from the amino acid phenylalanine and proceeds through a series of enzymatic reactions involving key enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonol synthase (FLS).

The final two steps in the biosynthesis of nicotiflorin involve the sequential addition of a glucose and a rhamnose moiety to the 3-hydroxyl group of kaempferol. This process is catalyzed by two distinct UDP-glycosyltransferases (UGTs).

Step 1: Glucosylation of Kaempferol

The first step is the transfer of a glucose molecule from UDP-glucose to the 3-O position of kaempferol, forming kaempferol-3-O-glucoside (astragalin). This reaction is catalyzed by a flavonoid 3-O-glucosyltransferase (F3GT) .

Step 2: Rhamnosylation of Kaempferol-3-O-glucoside

The second and final step is the transfer of a rhamnose molecule from UDP-rhamnose to the 6-hydroxyl group of the glucose moiety of kaempferol-3-O-glucoside. This reaction is catalyzed by a flavonol-3-O-glucoside L-rhamnosyltransferase , which has the enzyme commission number EC 2.4.1.159 [1][2][3][4]. The resulting molecule is nicotiflorin (kaempferol-3-O-rutinoside).

Quantitative Data

The enzymatic reactions leading to nicotiflorin are governed by the kinetic properties of the respective UGTs. While specific kinetic data for the enzymes directly producing nicotiflorin are not extensively documented in a single study, data from homologous enzymes acting on similar substrates provide valuable insights.

| Enzyme Class | Substrate | Km (µM) | Vmax or kcat | Plant Source | Reference |

| Flavonoid 3-O-glucosyltransferase (VvGT1) | Kaempferol | 42 | 0.08 s-1 (kcat) | Vitis vinifera | [5] |

| Flavonoid 3-O-glucosyltransferase (CsUGT76F1) | Kaempferol | 28.09 | 0.46 s-1 (kcat) | Citrus sinensis | [6] |

| Flavonol-3-O-glucoside L-rhamnosyltransferase | Flavonol 3-O-glucoside | - | - | - | [1][2][3][4] |

| Flavonoid Glucoside Glucosyltransferase (CaUGT3) | Kaempferol-3-O-glucoside | 140 | 0.35 s-1 (kcat) | Catharanthus roseus | [7] |

Note: The data for CaUGT3 represents a glucosyltransferase that adds another glucose, not a rhamnose, but it provides an indication of the kinetic parameters for a UGT acting on kaempferol-3-O-glucoside. The Km values indicate the substrate concentration at which the enzyme reaches half of its maximum velocity, providing a measure of the enzyme's affinity for the substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.

Experimental Protocols

Extraction and Quantification of Nicotiflorin and its Precursors

Objective: To extract and quantify nicotiflorin, kaempferol-3-O-glucoside, and kaempferol from plant material.

Methodology: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).

Protocol:

-

Sample Preparation:

-

Freeze-dry plant material and grind to a fine powder.

-

Accurately weigh approximately 100 mg of the powdered sample.

-

-

Extraction:

-

Add 10 mL of 80% methanol (B129727) to the sample.

-

Sonication for 30 minutes in a water bath at room temperature.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under vacuum.

-

Re-dissolve the dried extract in a known volume (e.g., 1 mL) of 80% methanol and filter through a 0.22 µm syringe filter before HPLC analysis.

-

-

HPLC-DAD Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

0-5 min, 10% B

-

5-30 min, 10-50% B

-

30-35 min, 50-90% B

-

35-40 min, 90-10% B

-

40-45 min, 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode array detector set to scan from 200-400 nm. Monitor at 350 nm for kaempferol and its glycosides.

-

-

Quantification:

-

Prepare standard curves for nicotiflorin, kaempferol-3-O-glucoside, and kaempferol using authentic standards of known concentrations.

-

Quantify the compounds in the plant extracts by comparing their peak areas to the standard curves.

-

Heterologous Expression and Purification of UGTs

Objective: To produce and purify recombinant UGT enzymes for in vitro characterization.

Methodology: Heterologous expression in Escherichia coli followed by affinity chromatography.

Protocol:

-

Gene Cloning:

-

Amplify the full-length coding sequence of the target UGT gene from cDNA using PCR with primers containing appropriate restriction sites.

-

Clone the PCR product into an expression vector (e.g., pET-28a(+) with an N-terminal His-tag).

-

-

Heterologous Expression:

-

Transform the expression construct into an E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 12-16 hours.

-

-

Protein Purification:

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

-

Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

-

In Vitro Enzyme Assay for UGT Activity

Objective: To determine the enzymatic activity and kinetic parameters of the purified UGTs.

Methodology: A UDP-Glo™ Glycosyltransferase Assay that measures the amount of UDP produced.

Protocol:

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1-5 µg of purified UGT enzyme

-

Varying concentrations of the acceptor substrate (kaempferol or kaempferol-3-O-glucoside)

-

A fixed, saturating concentration of the sugar donor (UDP-glucose or UDP-rhamnose, e.g., 2 mM)

-

10 mM MgCl2

-

-

The final reaction volume is typically 25-50 µL.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the enzyme.

-

Incubate at the optimal temperature (e.g., 30°C) for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of methanol or by heat inactivation.

-

-

UDP Detection:

-

Use a commercial UDP-Glo™ Glycosyltransferase Assay kit following the manufacturer's instructions[8][9][10]. This involves adding a detection reagent that converts the UDP produced to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of UDP.

-

Calculate the amount of UDP produced in the enzyme reactions.

-

Determine the initial reaction velocities at different substrate concentrations.

-

Calculate the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using a non-linear regression software.

-

Regulation of Nicotiflorin Biosynthesis

The biosynthesis of nicotiflorin is regulated at the transcriptional level, primarily through the expression of the genes encoding the flavonoid biosynthesis enzymes and the specific UGTs. The expression of these genes is influenced by various developmental and environmental cues.

Transcriptional Regulation:

The promoters of flavonoid biosynthesis genes, including UGTs, often contain cis-acting regulatory elements that are recognized by transcription factors. The MYB family of transcription factors, in conjunction with basic helix-loop-helix (bHLH) and WD40 repeat proteins, are known to be key regulators of the flavonoid pathway. Specific MYB transcription factors can activate or repress the expression of structural genes, thereby controlling the flux towards different flavonoid classes, including the precursors of nicotiflorin.

Co-expression Analysis:

Co-expression analysis of transcriptomic data can be a powerful tool to identify candidate UGT genes involved in nicotiflorin biosynthesis. Genes that show a similar expression pattern to known flavonoid biosynthesis genes (e.g., CHS, FLS) across different tissues or under various conditions are likely to be functionally related. Studies in safflower and other plants have successfully used this approach to identify UGTs involved in the glycosylation of kaempferol and other flavonoids[11][12][13].

Signaling Pathways:

Environmental factors such as light (UV-B radiation) and phytohormones like jasmonates can modulate the expression of flavonoid biosynthesis genes. Light signaling pathways, often mediated by photoreceptors, can lead to the activation of transcription factors that upregulate the entire flavonoid pathway, potentially increasing the production of nicotiflorin.

Conclusion

The biosynthesis of nicotiflorin is a specialized branch of the flavonoid pathway, requiring the sequential action of a flavonoid 3-O-glucosyltransferase and a flavonol-3-O-glucoside L-rhamnosyltransferase. Understanding the enzymes involved, their kinetic properties, and the regulatory networks that control their expression is crucial for the targeted biotechnological production of this bioactive compound. The experimental protocols provided in this guide offer a framework for researchers to further investigate and manipulate the nicotiflorin biosynthesis pathway in various plant species. Future research should focus on the definitive identification and characterization of the specific UGTs from different plant sources to expand the toolbox for metabolic engineering and drug development.

References

- 1. ENZYME - 2.4.1.159 flavonol-3-O-glucoside L-rhamnosyltransferase [enzyme.expasy.org]

- 2. Flavonol-3-O-glucoside L-rhamnosyltransferase - Wikipedia [en.wikipedia.org]

- 3. EC 2.4.1.159 [iubmb.qmul.ac.uk]

- 4. Flavonol-3-O-glucoside L-rhamnosyltransferase (EC 2.4.1.159) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]

- 9. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. worldwide.promega.com [worldwide.promega.com]

- 11. Expression Patterns of Three UGT Genes in Different Chemotype Safflower Lines and under MeJA Stimulus Revealed Their Potential Role in Flavonoid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expression Patterns of Three UGT Genes in Different Chemotype Safflower Lines and under MeJA Stimulus Revealed Their Potential Role in Flavonoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Nicotiflorin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Nicotiflorin (Kaempferol-3-O-rutinoside), a flavonoid glycoside with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and mechanisms of action of Nicotiflorin.

Chemical and Physical Data

Nicotiflorin is a naturally occurring compound found in various medicinal plants. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 17650-84-9 | [1][2][3] |

| Molecular Formula | C27H30O15 | [1][4] |

| Molecular Weight | 594.5 g/mol | [1][5] |

| Appearance | Yellow powder | [1][2] |

| Synonyms | Kaempferol-3-O-rutinoside, Nictoflorin | [5][6] |

Biological Activities and Therapeutic Potential

Nicotiflorin has demonstrated a range of pharmacological effects, with neuroprotective and antiglycation activities being the most prominent.

Neuroprotective Effects

Nicotiflorin exhibits significant neuroprotective properties, particularly in the context of cerebral ischemia. Studies have shown that it can reduce brain infarct volume and neurological deficits in animal models of stroke.[6][7] The neuroprotective mechanism is multifaceted and involves the modulation of several signaling pathways.

One key mechanism is the upregulation of endothelial nitric oxide synthase (eNOS).[6] In response to hypoxic conditions, Nicotiflorin treatment has been shown to increase the activity, mRNA, and protein levels of eNOS in cerebral blood vessel endothelial cells.[6]

Furthermore, autophagy plays a crucial role in the neuroprotective effects of Nicotiflorin.[2] It has been observed to enhance autophagy and promote autophagic flux in the ischemic penumbra, thereby mitigating cell damage.[2]

Antiglycation Activity

Advanced glycation end products (AGEs) are implicated in the pathogenesis of various age-related diseases and diabetic complications. Nicotiflorin has been shown to possess potent antiglycation activity.[3] The proposed mechanisms for its antiglycation effects include the inhibition of reactive oxygen species (ROS) formation during the glycation process and the prevention of Schiff base and Amadori product formation.[8][9] By scavenging free radicals and interfering with the glycation cascade, Nicotiflorin can help mitigate the detrimental effects of AGEs.[10]

Signaling Pathways

The therapeutic effects of Nicotiflorin are mediated through its interaction with key cellular signaling pathways. The diagram below illustrates the proposed mechanism of its neuroprotective action involving the Akt/FoxO/Bcl signaling pathway.

Caption: Proposed neuroprotective signaling pathway of Nicotiflorin.

Experimental Protocols

This section provides an overview of methodologies for the isolation, purification, analysis, and bioactivity assessment of Nicotiflorin.

Isolation and Purification

A common method for the purification of Nicotiflorin from plant extracts is high-speed counter-current chromatography (HSCCC).[3]

-

Extraction: An initial ethanol (B145695) extract of the plant material is partitioned between water and various organic solvents (e.g., petroleum ether, ethyl acetate, and n-butanol).[3]

-

Partial Purification: The n-butanol fraction is often subjected to silica (B1680970) gel column chromatography for initial purification.[3]

-

HSCCC Separation: The partially purified extract is then separated using HSCCC with a suitable two-phase solvent system, such as ethyl acetate-n-butanol-water (4:1:5, v/v/v).[3] The fractions are collected and analyzed for the presence of Nicotiflorin.[3]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis and quantification of Nicotiflorin.[11][12]

-

Chromatographic System: A reversed-phase C18 column is typically used.[12]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 30 mM ammonium (B1175870) acetate, pH 4.7) and organic solvents like methanol (B129727) and acetonitrile (B52724) is commonly employed.[13]

-

Detection: UV detection at a wavelength of around 265 nm is suitable for Nicotiflorin.[14]

-

Quantification: A calibration curve is generated using standard solutions of Nicotiflorin at various concentrations to quantify the amount in a sample.[11]

In Vitro Bioassays

This assay simulates ischemic conditions in vitro.[2]

-

Cell Culture: SH-SY5Y cells are cultured under standard conditions.[2]

-

OGD Induction: The cells are subjected to oxygen-glucose deprivation (OGD) by replacing the normal culture medium with a glucose-free medium and incubating in a hypoxic chamber.[2]

-

Reperfusion: After the OGD period, the medium is replaced with normal culture medium, and the cells are returned to normoxic conditions to simulate reperfusion.[2]

-

Treatment: Nicotiflorin is added to the culture medium at various concentrations during the reperfusion phase.[2]

-

Assessment: Cell viability, lactate (B86563) dehydrogenase (LDH) release, and apoptosis are measured to evaluate the protective effect of Nicotiflorin.[2]

Several spectrophotometric methods can be used to assess the antioxidant capacity of Nicotiflorin.[15][16]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of Nicotiflorin to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that is measured spectrophotometrically.[15]

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of Nicotiflorin to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which forms a colored complex that can be quantified.[16]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the generation of the ABTS radical cation, and the ability of Nicotiflorin to scavenge this radical is measured by the decrease in absorbance.[16]

Conclusion

Nicotiflorin is a promising natural compound with well-documented neuroprotective and antiglycation properties. Its mechanisms of action, involving the modulation of key signaling pathways and potent antioxidant effects, make it a compelling candidate for further research and development in the context of neurodegenerative diseases, stroke, and diabetic complications. The experimental protocols outlined in this guide provide a foundation for researchers to explore the therapeutic potential of this versatile flavonoid.

References

- 1. Mechanism of Action of Nicotiflorin from Tricyrtis maculata in the Treatment of Acute Myocardial Infarction: From Network Pharmacology to Experimental Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autophagy is involved in the neuroprotective effect of nicotiflorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification of rutin and nicotiflorin from the flowers of Edgeworthia chrysantha Lindl. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Autophagy is involved in the neuroprotective effect of nicotiflorin: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. Nicotiflorin reduces cerebral ischemic damage and upregulates endothelial nitric oxide synthase in primarily cultured rat cerebral blood vessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotection of nicotiflorin in permanent focal cerebral ischemia and in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jfda-online.com [jfda-online.com]

- 9. researchgate.net [researchgate.net]

- 10. Antiglycation Activities and Common Mechanisms Mediating Vasculoprotective Effect of Quercetin and Chrysin in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. farmaciajournal.com [farmaciajournal.com]

- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

Spectroscopic and Mechanistic Insights into Nicotiflorin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Nicotiflorin (Kaempferol-3-O-rutinoside), a flavonoid glycoside with significant therapeutic potential. The document details its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV/Vis) spectral data, outlines the experimental protocols for acquiring this data, and visualizes a key signaling pathway associated with its biological activity.

Spectroscopic Data of Nicotiflorin

The structural elucidation of Nicotiflorin is heavily reliant on NMR and UV/Vis spectroscopy. The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide a definitive fingerprint of Nicotiflorin's molecular structure, confirming the kaempferol (B1673270) aglycone and its glycosidic linkage to a rutinoside moiety. The data presented below was acquired in Methanol-d₄ (CD₃OD).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Nicotiflorin (in CD₃OD)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |

| Aglycone (Kaempferol) | ||

| 2 | 158.6 | - |

| 3 | 135.6 | - |

| 4 | 179.5 | - |

| 5 | 163.0 | - |

| 6 | 100.2 | 6.21 (d, J=1.8) |

| 7 | 166.4 | - |

| 8 | 95.1 | 6.40 (d, J=1.8) |

| 9 | 159.5 | - |

| 10 | 105.7 | - |

| 1' | 122.9 | - |

| 2' | 132.5 | 8.07 (d, J=8.8) |

| 3' | 116.2 | 6.90 (d, J=8.8) |

| 4' | 161.6 | - |

| 5' | 116.2 | 6.90 (d, J=8.8) |

| 6' | 132.5 | 8.07 (d, J=8.8) |

| Sugar Moiety (Rutinoside) | ||

| Glucosyl | ||

| 1'' | 104.8 | 5.15 (d, J=7.6) |

| 2'' | 75.9 | 3.20-3.90 (m) |

| 3'' | 78.3 | 3.20-3.90 (m) |

| 4'' | 72.2 | 3.20-3.90 (m) |

| 5'' | 77.3 | 3.20-3.90 (m) |

| 6'' | 68.7 | 3.20-3.90 (m) |

| Rhamnosyl | ||

| 1''' | 102.5 | 4.54 (s) |

| 2''' | 72.4 | 3.20-3.90 (m) |

| 3''' | 74.0 | 3.20-3.90 (m) |

| 4''' | 71.6 | 3.20-3.90 (m) |

| 5''' | 69.8 | 3.20-3.90 (m) |

| 6''' | 18.0 | 1.14 (d, J=5.8) |

Data sourced from a study on flavonol glycosides isolated from Morinda citrifolia leaves.[1]

Ultraviolet-Visible (UV/Vis) Spectroscopy Data

The UV/Vis spectrum of flavonoids is characterized by two principal absorption bands, designated as Band I and Band II.[2] Band I, appearing at longer wavelengths (300-380 nm), is associated with the cinnamoyl system (B-ring), while Band II (240-280 nm) corresponds to the benzoyl system (A-ring).[2][3] For Nicotiflorin, a flavonol glycoside, these bands are observed at specific wavelengths.

Table 2: UV/Vis Absorption Maxima (λₘₐₓ) for Nicotiflorin

| Solvent | Band I (λₘₐₓ, nm) | Band II (λₘₐₓ, nm) |

| Methanol (B129727) | 348 | 266 |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of Nicotiflorin, representative of standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is the definitive method for the structural characterization of flavonoid glycosides.[4]

Objective: To obtain high-resolution 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra for the complete structural assignment of Nicotiflorin.

Materials and Equipment:

-

Isolated and purified Nicotiflorin sample (typically 5-10 mg)

-

Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆)

-

5 mm NMR tubes

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified Nicotiflorin sample. Dissolve the sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄) directly within a 5 mm NMR tube.[4] Ensure the sample is fully dissolved.

-

Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure optimal magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width covering the expected proton chemical shift range (e.g., 0-14 ppm), and a sufficient number of scans (e.g., 64) to achieve a good signal-to-noise ratio.[5]

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR: To establish connectivity and finalize assignments, perform a series of two-dimensional NMR experiments.[6] This should include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (e.g., H-6 with H-8).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for linking the aglycone to the sugar moieties and the two sugars to each other.[6]

-

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent signal.[7]

Ultraviolet-Visible (UV/Vis) Spectroscopy Protocol

UV/Vis spectroscopy is a rapid and valuable tool for the preliminary identification of flavonoid classes and for studying their substitution patterns using shift reagents.[8]

Objective: To determine the absorption maxima (λₘₐₓ) of Nicotiflorin and to probe the nature of its hydroxyl groups using chemical shift reagents.

Materials and Equipment:

-

Isolated and purified Nicotiflorin sample

-

Spectroscopic grade methanol

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Shift Reagents (prepared as described below):

-

Sodium methoxide (B1231860) (NaOMe)

-

Aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl)

-

Sodium acetate (B1210297) (NaOAc)

-

Boric acid (H₃BO₃)

-

Procedure:

-

Preparation of Stock Solution: Prepare a dilute stock solution of Nicotiflorin in spectroscopic grade methanol.

-

Acquisition of the Methanolic Spectrum:

-

Fill a quartz cuvette with the methanolic solution of Nicotiflorin.

-

Use methanol as the blank reference.

-

Scan the spectrum over a range of 200-500 nm and record the absorption maxima for Band I and Band II.[3]

-

-

Analysis with Shift Reagents: Sequentially add specific shift reagents to the sample cuvette to induce bathochromic (red) or hypsochromic (blue) shifts in the absorption bands, which provides structural information.[9]

-

Sodium Methoxide (NaOMe): Add a few drops of freshly prepared NaOMe solution to the cuvette. A bathochromic shift in Band I indicates a free 4'-hydroxyl group.[2]

-

Sodium Acetate (NaOAc): Add a pinch of solid NaOAc. A bathochromic shift in Band II is diagnostic for a free 7-hydroxyl group.[2]

-

NaOAc + Boric Acid (H₃BO₃): After recording the NaOAc spectrum, add a pinch of solid H₃BO₃. A bathochromic shift in Band I indicates the presence of an ortho-dihydroxy system on the B-ring (e.g., 3',4'-OH).[10]

-

Aluminum Chloride (AlCl₃): Add a few drops of AlCl₃ solution. A large bathochromic shift in Band I indicates the presence of a free 5-hydroxyl group and/or a free 3-hydroxyl group.[2]

-

AlCl₃ + Hydrochloric Acid (HCl): To the cuvette containing AlCl₃, add a few drops of HCl. If the Band I shift reverts to near its original position, it confirms an ortho-dihydroxy system. A remaining shift indicates chelation at the 5-hydroxyl group.[9]

-

-

Data Interpretation: Compare the observed spectral shifts with established rules for flavonoid identification to confirm the substitution pattern of Nicotiflorin.[2][9]

Visualized Signaling Pathway

Recent pharmacological studies have indicated that the therapeutic effects of Nicotiflorin, particularly in the context of acute myocardial infarction (AMI), may be linked to its ability to modulate specific intracellular signaling pathways.[11] Nicotiflorin has been shown to have anti-inflammatory and endothelial protective effects.[11][12] Its mechanism is speculated to involve the regulation of the Akt/FoxO/Bcl signaling cascade, which plays a critical role in cell survival and apoptosis.[11]

Caption: Proposed Akt/FoxO signaling pathway modulated by Nicotiflorin.

References

- 1. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 2. medwinpublishers.com [medwinpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ukm.my [ukm.my]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. nepjol.info [nepjol.info]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of Action of Nicotiflorin from Tricyrtis maculata in the Treatment of Acute Myocardial Infarction: From Network Pharmacology to Experimental Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Nicotiflorin: A Technical Whitepaper for Researchers

Abstract

Nicotiflorin, a flavonoid glycoside chemically known as kaempferol-3-O-rutinoside, is a prominent bioactive compound found in a variety of medicinal plants.[1][2] Emerging scientific evidence has illuminated its diverse pharmacological properties, positioning it as a compound of significant interest for drug discovery and development. This technical guide provides an in-depth overview of the biological activities of nicotiflorin, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. Detailed experimental methodologies, quantitative data summaries, and elucidated signaling pathways are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Flavonoids are a class of secondary metabolites ubiquitously found in the plant kingdom, renowned for their broad spectrum of health-promoting benefits.[1][2] Among them, nicotiflorin has garnered considerable attention for its potent biological activities.[1][3] It has been traditionally utilized in various forms of herbal medicine and is now the subject of rigorous scientific investigation to validate its therapeutic potential against a range of pathological conditions, including ischemia, neurodegenerative diseases, inflammatory disorders, and cancer.[1][2][4] This whitepaper aims to consolidate the current understanding of nicotiflorin's mechanisms of action and provide a practical guide to the experimental protocols used to investigate its effects.

Anti-inflammatory Activity

Nicotiflorin exhibits significant anti-inflammatory properties, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and enzymes involved in the inflammatory cascade.[7][8]

Mechanism of Action: Inhibition of the NF-κB Pathway

Under normal physiological conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB.[9][10] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[10]

Nicotiflorin has been shown to inhibit the activation of the NF-κB pathway by targeting the p65 subunit.[5][6] This action attenuates the downstream activation of the NLRP3 inflammasome, a multiprotein complex involved in the maturation and release of pro-inflammatory cytokines like IL-1β.[5] By inhibiting NF-κB activation, nicotiflorin effectively reduces the production of key inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects

| Cell Line | Treatment | Concentration | Effect | Reference |

| HUVECs | Nicotiflorin + TNF-α (50 ng/mL) | 0.05 - 1 mg/mL | Dose-dependent reduction in NO release. | [11] |

| HUVECs | Nicotiflorin + TNF-α (50 ng/mL) | 0.05 - 1 mg/mL | Dose-dependent inhibition of cell growth inhibition. | [11] |

Experimental Protocol: Determination of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol describes the use of the Griess assay to quantify the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells treated with nicotiflorin.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Nicotiflorin (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (NaNO₂) standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Pre-treat the cells with various concentrations of nicotiflorin (e.g., 10, 25, 50 µM) for 1 hour.

-

Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the control group) and incubate for another 24 hours.

-

Griess Assay:

-

Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM).

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve.

Signaling Pathway Diagram: NF-κB Inhibition by Nicotiflorin

Caption: Nicotiflorin inhibits the NF-κB signaling pathway.

Antioxidant Activity

Nicotiflorin demonstrates potent antioxidant properties by scavenging free radicals and modulating endogenous antioxidant defense systems. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.

Mechanism of Action: Radical Scavenging

The antioxidant activity of nicotiflorin is attributed to its chemical structure, which enables it to donate hydrogen atoms to free radicals, thereby neutralizing their reactivity. This has been demonstrated in various in vitro antioxidant assays.

Quantitative Data: Antioxidant Effects

| Assay | Model | Nicotiflorin Concentration | Effect | Reference |

| DPPH Radical Scavenging | In vitro | Not specified | Potent radical scavenging activity | [3] |

| Hepatoprotection | d-GalN-induced liver injury in mice | 50 and 100 mg/kg bw | Significant increase in SOD activity and decrease in MDA content | [9] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for evaluating the free radical scavenging activity of nicotiflorin using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

Nicotiflorin (dissolved in methanol (B129727) or ethanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)

-

Ascorbic acid (positive control)

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare a series of dilutions of nicotiflorin and ascorbic acid in the chosen solvent.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution. A blank well should contain 100 µL of the solvent and 100 µL of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.

Neuroprotective Activity

Nicotiflorin has shown significant promise as a neuroprotective agent, offering potential therapeutic benefits for ischemic stroke and other neurodegenerative conditions.[4][9] Its neuroprotective effects are mediated through multiple mechanisms, including the inhibition of apoptosis and the modulation of key signaling pathways.

Mechanism of Action: Modulation of JAK2/STAT3 and Akt/FoxO/Bcl-2 Pathways

Nicotiflorin exerts its neuroprotective effects by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway.[9] In cerebral ischemia-reperfusion injury, the activation of the JAK2/STAT3 pathway contributes to neuronal apoptosis. Nicotiflorin downregulates the phosphorylation of JAK2 and STAT3, leading to a decrease in the expression of the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2.[9]

Furthermore, nicotiflorin is suggested to modulate the Akt/FoxO/Bcl signaling pathway.[11] Activation of Akt can lead to the phosphorylation and inhibition of FoxO transcription factors, which are involved in apoptosis. This, in turn, can increase the expression of anti-apoptotic proteins like Bcl-2, promoting neuronal survival.

Quantitative Data: Neuroprotective Effects

| Model | Treatment | Dosage/Concentration | Effect | Reference |

| Permanent focal cerebral ischemia in rats | Nicotiflorin | 2.5, 5, and 10 mg/kg | Markedly reduced brain infarct volume and neurological deficits. | [2] |

| Primary cultured neurons (hypoxia-reoxygenation) | Nicotiflorin | Not specified | Significantly attenuated cell death and reduced LDH release. | [2] |

| Cerebral ischemia-reperfusion in rats | Nicotiflorin (10 mg/kg) | 10 mg/kg | Downregulated p-JAK2, p-STAT3, caspase-3, and Bax expression; increased Bcl-2 expression. | [9] |

Experimental Protocol: Neuroprotection Assessment in SH-SY5Y Cells

This protocol describes an in vitro model of neurotoxicity using the human neuroblastoma cell line SH-SY5Y to evaluate the neuroprotective effects of nicotiflorin.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Nicotiflorin (dissolved in DMSO)

-

6-hydroxydopamine (6-OHDA) or MPP+ (neurotoxin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of nicotiflorin for 24 hours.

-

Induction of Neurotoxicity: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells (except for the control group) and incubate for another 24 hours.

-

MTT Assay for Cell Viability:

-

Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the control group.

Signaling Pathway Diagram: Neuroprotection by Nicotiflorin

Caption: Nicotiflorin promotes neuronal survival via multiple pathways.

Anticancer Activity

Nicotiflorin has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Its primary mechanism of action in this context is the induction of apoptosis, or programmed cell death.

Mechanism of Action: Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells.[12][13] Nicotiflorin has been shown to induce apoptosis in human breast cancer cells (MCF-7). While the precise molecular targets are still under investigation, it is hypothesized that nicotiflorin may modulate the expression of key apoptosis-regulating proteins, such as those belonging to the Bcl-2 family (e.g., Bax and Bcl-2) and caspases.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay in MCF-7 Cells

This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis in MCF-7 human breast cancer cells treated with nicotiflorin.

Materials:

-

MCF-7 human breast cancer cell line

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Nicotiflorin (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

6-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with various concentrations of nicotiflorin for 24-48 hours.

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.

-

Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

-

Wash the cell pellet twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples using a flow cytometer within one hour of staining.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Workflow Diagram: Anticancer Activity Assessment

Caption: Experimental workflow for assessing nicotiflorin's anticancer activity.

Conclusion

Nicotiflorin is a promising flavonoid glycoside with a wide array of biological activities, including potent anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB and JAK2/STAT3. The experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for further research into the therapeutic applications of nicotiflorin. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic profiles, as well as conducting preclinical and clinical trials to validate its efficacy and safety in various disease models. The continued investigation of nicotiflorin holds significant potential for the development of novel therapeutic agents for a range of human ailments.

References

- 1. mdpi.com [mdpi.com]

- 2. Neuroprotection of nicotiflorin in permanent focal cerebral ischemia and in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Nicotiflorin in San-Ye-Qing rhizome for anti-inflammatory effect in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. mdpi.com [mdpi.com]

- 6. iomcworld.com [iomcworld.com]

- 7. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pretreatment with Eupatilin Attenuates Inflammation and Coagulation in Sepsis by Suppressing JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepatoprotective Effects of Nicotiflorin from Nymphaea candida against Concanavalin A-Induced and d-Galactosamine-Induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agrojournal.org [agrojournal.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Nicotiflorin: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotiflorin, a flavonoid glycoside predominantly found in medicinal plants such as Flos Carthami and Nymphaea candida, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3][4] Extensive in vitro research has demonstrated its potential as a therapeutic agent with neuroprotective, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] This technical guide provides a comprehensive overview of the in vitro mechanisms of action of Nicotiflorin, focusing on its modulation of key signaling pathways, enzyme inhibition, and cellular processes. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Mechanisms of Action

Nicotiflorin exerts its effects through a multi-targeted approach, influencing several critical cellular pathways and processes.

Anti-Inflammatory and Immunomodulatory Effects

A significant body of evidence points to Nicotiflorin's potent anti-inflammatory properties. It has been shown to inhibit the production of key inflammatory mediators. In a model of endothelial cell injury induced by TNF-α, Nicotiflorin significantly decreased the release of nitric oxide (NO).[5] This effect is, at least in part, mediated by its ability to target p65, a subunit of the NF-κB complex, thereby inhibiting the NF-κB signaling pathway and subsequent activation of the NLRP3 inflammasome.[6]

Neuroprotective Effects

In vitro models of cerebral ischemia have highlighted the neuroprotective potential of Nicotiflorin. It has been observed to attenuate cell death and reduce lactate (B86563) dehydrogenase (LDH) release in primary cultured neurons subjected to hypoxia-reoxygenation.[1] One of the underlying mechanisms for this neuroprotection is the upregulation of endothelial nitric oxide synthase (eNOS) activity, as well as its mRNA and protein expression, in cerebral blood vessel endothelial cells.[2] Furthermore, Nicotiflorin has been shown to promote autophagy, a cellular process crucial for clearing damaged components, which contributes to its neuroprotective effects.[7]

Anticancer Activity

Nicotiflorin has demonstrated promising anticancer activity in vitro. It effectively inhibits the proliferation of human breast cancer MCF-7 cells, with an IC50 of 28.2 μmol/L. Its anticancer mechanism involves inducing G2/M phase cell cycle arrest and promoting apoptosis. This is further supported by the observation that Nicotiflorin can induce DNA double-strand breaks and down-regulate the expression of the anti-apoptotic protein Bcl-2.

Modulation of Signaling Pathways

Nicotiflorin's diverse biological activities are underpinned by its ability to modulate several key intracellular signaling pathways:

-

NF-κB Signaling Pathway: As mentioned, Nicotiflorin can directly target the p65 subunit to inhibit NF-κB activation, a central pathway in the inflammatory response.[6]

-

MAPK Signaling Pathway: Flavonoids, the class of compounds to which Nicotiflorin belongs, are known to inhibit the activation of MAPK signaling pathways (JNK, ERK, p38) in response to inflammatory stimuli.[8][9] This inhibition contributes to the suppression of pro-inflammatory cytokine production.

-

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is another target of Nicotiflorin. In the context of acute myocardial infarction, it is suggested that Nicotiflorin's protective effects may be related to the regulation of the Akt/FoxO/BCl signaling pathway.[5][10]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on Nicotiflorin's mechanism of action.

Table 1: Anti-proliferative and Cytotoxic Effects of Nicotiflorin

| Cell Line | Assay | Endpoint | Concentration/Dose | Result | Reference |

| MCF-7 (Human Breast Cancer) | MTS Assay | IC50 | 28.2 μmol/L | - | |

| HUVEC (Human Umbilical Vein Endothelial Cells) | CCK-8 Assay | Cell Viability | 2 mg/mL | 28% decrease | [5] |

| HUVEC (TNF-α induced) | CCK-8 Assay | Growth Inhibition | 1 mg/mL | 21.84% | [5] |

| HUVEC (TNF-α induced) | CCK-8 Assay | Growth Inhibition | 0.5 mg/mL | 34.78% | [5] |

| HUVEC (TNF-α induced) | CCK-8 Assay | Growth Inhibition | 0.1 mg/mL | 36.61% | [5] |

| HUVEC (TNF-α induced) | CCK-8 Assay | Growth Inhibition | 0.05 mg/mL | 39.77% | [5] |

Table 2: Anti-inflammatory Effects of Nicotiflorin

| Cell Line/System | Stimulant | Assay | Marker | Concentration/Dose | Result | Reference |

| HUVEC | TNF-α (50 ng/mL) | Griess Assay | NO | 1 mg/mL | 3.29±0.47 ng/mL | [5] |

| HUVEC | TNF-α (50 ng/mL) | Griess Assay | NO | 0.5 mg/mL | 4.00±0.60 ng/mL | [5] |

| HUVEC | TNF-α (50 ng/mL) | Griess Assay | NO | 0.1 mg/mL | 4.12±0.23 ng/mL | [5] |

| HUVEC | TNF-α (50 ng/mL) | Griess Assay | NO | 0.05 mg/mL | 4.30±0.16 ng/mL | [5] |

| HUVEC (Control) | - | Griess Assay | NO | - | 4.43±0.54 ng/mL | [5] |

Table 3: Effects of Nicotiflorin on Apoptosis and Related Proteins

| Cell Line | Treatment | Assay | Marker | Result | Reference |

| MCF-7 | Nicotiflorin | Flow Cytometry | Apoptosis | Induced | |

| MCF-7 | Nicotiflorin | Western Blot | Bcl-2 | Down-regulated | |

| HK-2 (Human Kidney Epithelial Cells) | Hypoxia/Reoxygenation + Nicotiflorin (75 μg/mL) | - | Apoptosis | Reduced | |

| HK-2 (Human Kidney Epithelial Cells) | Hypoxia/Reoxygenation + Nicotiflorin | Western Blot | Caspase-3, Bad | Reduced | |

| HK-2 (Human Kidney Epithelial Cells) | Hypoxia/Reoxygenation + Nicotiflorin | Western Blot | Bcl-2 | Upregulated |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to elucidate the mechanism of action of Nicotiflorin.

Cell Viability and Proliferation (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Add various concentrations of Nicotiflorin to the wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank wells.

Nitric Oxide Production (Griess Assay)

The Griess assay is used to measure the concentration of nitrite (B80452), a stable metabolite of nitric oxide, in cell culture supernatants.

-

Sample Collection: After treating cells with Nicotiflorin and/or an inflammatory stimulus (e.g., LPS or TNF-α), collect the cell culture supernatants.

-

Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in the same culture medium.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide (B372717) solution and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution.

-

Reaction: In a new 96-well plate, add 50 µL of cell supernatant or standard to each well. Then, add 50 µL of the Griess reagent to each well.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Determine the nitrite concentration in the samples by interpolating from the standard curve.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins in cell lysates, providing insights into the activation of signaling pathways.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK, Bcl-2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Nicotiflorin.

Caption: Nicotiflorin inhibits the NF-κB signaling pathway by targeting the p65 subunit.

Caption: Nicotiflorin inhibits the activation of the MAPK signaling pathway.

Caption: Nicotiflorin modulates the PI3K/Akt signaling pathway, impacting cell survival and apoptosis.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for assessing the anti-inflammatory effects of Nicotiflorin in vitro.

Caption: Experimental workflow for investigating the anti-inflammatory effects of Nicotiflorin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 3. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]

- 4. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]

- 5. benchchem.com [benchchem.com]

- 6. Flow Cytometry-Based Methods for Apoptosis Detection in Lymphoid Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. ptglab.com [ptglab.com]

- 8. benchchem.com [benchchem.com]

- 9. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

A Comprehensive Technical Guide to the Pharmacological Effects of Nicotiflorin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotiflorin, a flavonoid glycoside found in various medicinal plants, has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1] As a kaempferol-3-O-rutinoside, this natural compound has demonstrated a wide spectrum of therapeutic properties, including neuroprotective, anti-inflammatory, cardiovascular, and hepatoprotective effects.[2][3] Mechanistic studies have revealed its ability to modulate critical cellular signaling pathways, such as those involving NF-κB, Akt, and autophagy, underpinning its potential as a lead compound for the development of novel therapeutics for a range of complex diseases.[4][5][6] This technical guide provides an in-depth overview of the core pharmacological effects of Nicotiflorin, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Neuroprotective Effects

Nicotiflorin has shown considerable promise as a neuroprotective agent, with demonstrated efficacy in models of cerebral ischemia, memory dysfunction, and neuroinflammation.[7][8][9] Its mechanisms of action are multifaceted, involving the upregulation of endothelial nitric oxide synthase (eNOS), enhancement of autophagy, and reduction of oxidative stress.[5][7][9]

Experimental Protocols

1.1.1. In Vivo Model: Transient Focal Cerebral Ischemia-Reperfusion in Rats A common model to simulate stroke involves the middle cerebral artery occlusion (MCAO) in rats.[5] The severity of ischemic injury is assessed through neurological deficit scores, brain infarct volume (often measured by TTC staining), and survival rates.[5][9] Nicotiflorin is typically administered intravenously or intraperitoneally at specific doses post-ischemia onset to evaluate its therapeutic window and efficacy.[7][8]

1.1.2. In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) To mimic ischemic conditions at a cellular level, neuronal cell lines (e.g., SH-SY5Y) or primary cultured neurons are subjected to oxygen-glucose deprivation followed by reoxygenation (OGD/R).[5][10] Cell viability is assessed using assays like CCK-8 or MTT, while cell death and damage are quantified by measuring lactate (B86563) dehydrogenase (LDH) release and through morphological observations.[5][8]

1.1.3. Behavioral and Cognitive Assessment To evaluate the impact of Nicotiflorin on memory and cognitive function in models of multi-infarct dementia, behavioral tests such as the Morris water maze and the eight-arm radial maze are employed.[9] These tests assess spatial learning and memory.